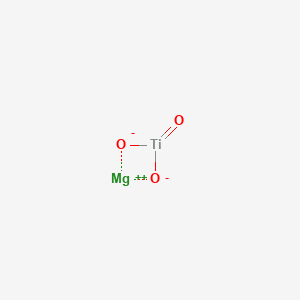
Magnesium;dioxido(oxo)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;dioxido(oxo)titanium, with the chemical formula MgO2Ti, is a compound that combines magnesium, oxygen, and titanium elements. It is known for its unique properties and applications in various fields, including industrial and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;dioxido(oxo)titanium can be synthesized through various methods. One common approach involves the reaction of titanium dioxide with magnesium oxide at high temperatures. This process typically requires a controlled atmosphere to prevent unwanted side reactions. The reaction conditions often include temperatures ranging from 800°C to 1200°C and an inert gas environment to ensure the purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity raw materials and advanced purification techniques is crucial to achieve the desired product quality. The industrial production process may also include steps such as milling, calcination, and sintering to enhance the material’s properties .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;dioxido(oxo)titanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both magnesium and titanium elements .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions involving this compound can occur with various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state titanium compounds, while reduction reactions can produce lower oxidation state titanium species .
Wissenschaftliche Forschungsanwendungen
Magnesium;dioxido(oxo)titanium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which magnesium;dioxido(oxo)titanium exerts its effects is primarily related to its unique structure and the presence of oxo ligands. These ligands stabilize high oxidation states of titanium, allowing the compound to participate in various catalytic and redox reactions. The molecular targets and pathways involved include interactions with organic substrates and the promotion of electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium ferrate (K2FeO4): Known for its strong oxidizing properties and used in water treatment processes.
Vanadyl chloride (VOCl3): Utilized in organic synthesis and as a catalyst in various chemical reactions.
Tungsten oxo carbonyl (WO(CO)4): Employed in catalysis and materials science.
Uniqueness
Magnesium;dioxido(oxo)titanium stands out due to its combination of magnesium and titanium elements, which impart unique properties such as high thermal stability, biocompatibility, and catalytic activity. These characteristics make it a versatile compound with applications across multiple scientific and industrial domains .
Eigenschaften
IUPAC Name |
magnesium;dioxido(oxo)titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.3O.Ti/q+2;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRGRDDGRSFXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














